2-(4-(4-Bromophenylazo)phenyl)isoindoline
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Overview
Description
2-(4-(4-Bromophenylazo)phenyl)isoindoline is a chemical compound with the molecular formula C20H16BrN3 and a molecular weight of 378.275 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenylazo)phenyl)isoindoline typically involves the reaction of 4-bromoaniline with isoindoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromophenylazo)phenyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(4-(4-Bromophenylazo)phenyl)isoindoline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromophenylazo)phenyl)isoindoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-(4-Nitrophenylazo)phenyl)isoindoline
- 2-(4-(4-Chlorophenylazo)phenyl)isoindoline
- 2-(4-(4-Methylphenylazo)phenyl)isoindoline .
Uniqueness
2-(4-(4-Bromophenylazo)phenyl)isoindoline is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
184778-63-0 |
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Molecular Formula |
C20H16BrN3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(1,3-dihydroisoindol-2-yl)phenyl]diazene |
InChI |
InChI=1S/C20H16BrN3/c21-17-5-7-18(8-6-17)22-23-19-9-11-20(12-10-19)24-13-15-3-1-2-4-16(15)14-24/h1-12H,13-14H2 |
InChI Key |
GBHZAZVGCNOWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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